3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(4-fluoroanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGARCXOJCGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 1-(4-fluorophenyl)ethanone with 1-phenylcyclohexene-2-one in the presence of sodium hydride. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and efficiency.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogs and their key differences:
Key Observations:
- Fluorine vs. Chlorine : Chlorine’s larger atomic radius and higher lipophilicity (e.g., in the 4-chlorophenyl analog ) may enhance membrane permeability but reduce metabolic stability compared to fluorine .
- Hydroxyl vs. The amino group in the 4-aminophenyl analog increases solubility but may introduce metabolic vulnerabilities .
Biological Activity
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, an organic compound with the molecular formula C18H16FNO, has garnered attention in scientific research due to its potential biological activities. This compound features a cyclohexenone core substituted with a fluorophenyl group, which may influence its interaction with biological systems.
- Molecular Formula : C18H16FNO
- Molecular Weight : 281.32 g/mol
- CAS Number : 937605-06-6
Biological Activities
Research indicates that 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines, potentially by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
- Antiviral Activity : Some studies indicate that it may possess antiviral properties, although further research is necessary to elucidate the specific mechanisms involved.
The mechanism of action for 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity, leading to observed biological effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, along with increased markers of apoptosis. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting that 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one could serve as a therapeutic agent in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis involves a multi-step process, typically starting with the formation of the cyclohexenone core. A common approach includes:
Cyclization : Reacting substituted cyclohexenone precursors with fluorophenylamine derivatives under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM.
Amination : Introducing the 4-fluorophenylamino group via nucleophilic substitution or condensation, requiring precise pH control and inert atmospheres to prevent side reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction progress is monitored using TLC (Rf ≈ 0.3–0.5) and NMR spectroscopy to confirm intermediate structures .
- Optimization : Yield improvements rely on solvent polarity adjustments, catalyst screening (e.g., Pd/C for hydrogenation steps), and reaction time modulation to minimize decomposition .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton coupling patterns. For example, the cyclohexenone carbonyl signal typically appears at ~200 ppm in C NMR .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical CHFNO: 280.11 g/mol) and detects impurities.
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, particularly the planarity of the enone system and fluorophenylamino orientation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF) or electron-donating (e.g., OCH) groups on the phenyl rings. Compare their biological activity (e.g., enzyme inhibition) using dose-response assays.
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The fluorophenyl group often enhances hydrophobic interactions in binding pockets .
QSAR Modeling : Correlate electronic descriptors (Hammett constants) or steric parameters (Taft indices) with experimental IC values .
Q. How can conformational flexibility of the cyclohexenone ring impact its biological activity, and how is this studied?
- Approach :
- Ring Puckering Analysis : Apply Cremer-Pople parameters (θ, φ) to quantify deviations from planarity using X-ray or DFT-optimized structures. For example, a θ > 20° indicates significant puckering, altering steric accessibility for target binding .
- Dynamic Studies : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess ring-flipping kinetics and ligand-protein binding stability .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) regarding substituent orientation?
- Resolution Strategies :
Cross-Validation : Compare NMR-derived coupling constants (e.g., for dihedral angles) with X-ray torsion angles. Discrepancies may arise from solution vs. solid-state conformers.
DFT Calculations : Optimize the structure at the B3LYP/6-31G* level to predict energetically favorable conformers. Match theoretical NMR shifts with experimental data .
Temperature-Dependent NMR : Probe conformational exchange broadening at varying temperatures (e.g., 25°C to −40°C) to identify dynamic processes .
Methodological Considerations
Q. What computational tools are recommended for refining the crystal structure of this compound?
- Tools :
- SHELXL : For small-molecule refinement, particularly to model disorder in the cyclohexenone ring or fluorophenyl group. Use the AFIX command to constrain geometrically unstable moieties .
- OLEX2 : Integrate SHELX workflows for visualization and hydrogen-bond network analysis. The fluorophenyl group often participates in C–H···O interactions with adjacent molecules .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Experimental Design :
Kinetic Assays : Measure initial reaction rates of the target enzyme (e.g., tyrosine kinase) at varying inhibitor concentrations. Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic pockets.
Fluorescence Quenching : Monitor tryptophan residue fluorescence in the enzyme upon ligand binding to estimate binding constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
